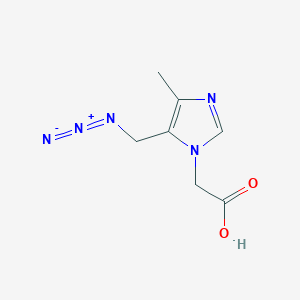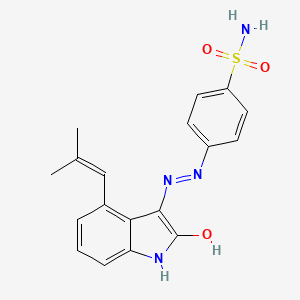
Oxindole-Based Inhibitor 29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GW396574X is a synthetic compound known for its role as a liver X receptor agonist. Liver X receptors are nuclear receptors that regulate the expression of genes involved in lipid homeostasis and inflammation. GW396574X has been studied for its potential therapeutic effects in various conditions, including traumatic brain injury and Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of GW396574X involves several steps, including the formation of key intermediates and the use of specific reaction conditions. While detailed synthetic routes are proprietary, general methods include:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of GW396574X.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial production methods focus on optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
GW396574X undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert GW396574X into reduced forms.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of GW396574X, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
GW396574X has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study liver X receptor-mediated pathways and their role in lipid metabolism.
Biology: GW396574X is employed in research on cellular processes involving lipid homeostasis and inflammation.
Medicine: It has potential therapeutic applications in conditions like traumatic brain injury and Alzheimer’s disease, where it helps improve cognition and reduce neuropathology.
Industry: GW396574X is used in the development of new drugs targeting liver X receptors and related pathways .
Wirkmechanismus
GW396574X exerts its effects by binding to liver X receptors, which are nuclear receptors that regulate gene expression. Upon binding, GW396574X activates these receptors, leading to the transcription of genes involved in lipid metabolism and inflammation. This activation promotes the transport of lipids onto apolipoprotein E, enhancing lipid homeostasis and reducing inflammation. The molecular targets and pathways involved include ATP-binding cassette transporter A1 and apolipoprotein E .
Vergleich Mit ähnlichen Verbindungen
GW396574X is unique compared to other liver X receptor agonists due to its specific binding affinity and efficacy. Similar compounds include:
T0901317: Another liver X receptor agonist with similar effects but different binding properties.
WAY-252623: Known for its role in lipid metabolism, it has a different chemical structure compared to GW396574X.
LXR-623: A liver X receptor agonist with distinct pharmacokinetic properties.
The uniqueness of GW396574X lies in its specific molecular interactions and therapeutic potential, making it a valuable compound for research and drug development .
Eigenschaften
Molekularformel |
C18H18N4O3S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
4-[[2-hydroxy-4-(2-methylprop-1-enyl)-1H-indol-3-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N4O3S/c1-11(2)10-12-4-3-5-15-16(12)17(18(23)20-15)22-21-13-6-8-14(9-7-13)26(19,24)25/h3-10,20,23H,1-2H3,(H2,19,24,25) |
InChI-Schlüssel |
ZZPQBANVXDRDLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C2C(=CC=C1)NC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




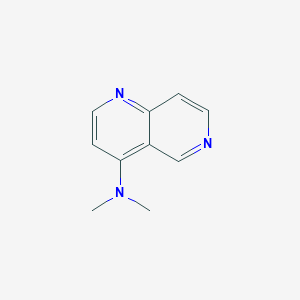
![N-[4-[(4,6-dimethylpyrimidin-2-yl)thio]phenyl]hexanamide](/img/structure/B8286345.png)
![[(R)-1-(4-aminophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8286346.png)
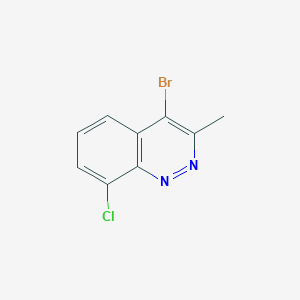
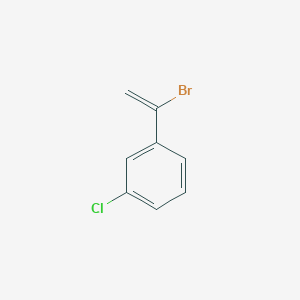
![7-[4-(4-Chloro-benzyloxy)-benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride](/img/structure/B8286373.png)



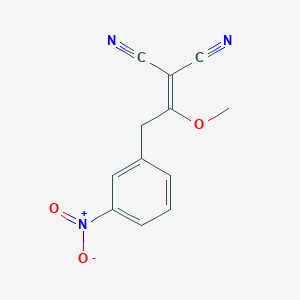
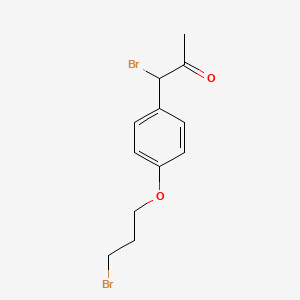
![3-(4-Pyridinyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8286416.png)
